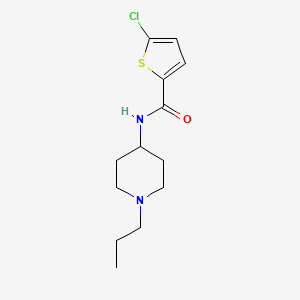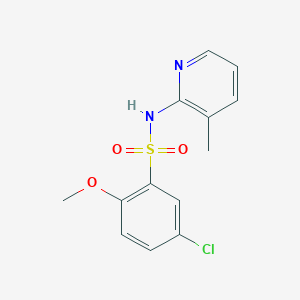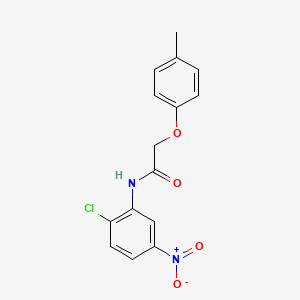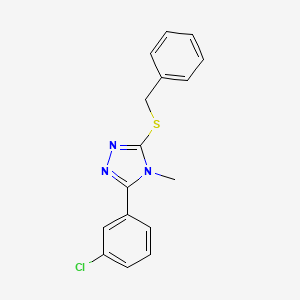
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-hydroxybutyrate (GHB), which has been used as a sedative and anesthetic. CPP-109 has been shown to have potential as a treatment for addiction, particularly for cocaine and alcohol addiction.
Mecanismo De Acción
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of dopamine release, which is implicated in the reinforcing effects of drugs of abuse. By increasing GABA levels, 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 reduces the reinforcing effects of drugs of abuse, which may help to reduce addiction.
Biochemical and physiological effects:
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 has been shown to have a number of biochemical and physiological effects, including the inhibition of GABA transaminase, the increase in GABA levels in the brain, and the reduction in the reinforcing effects of drugs of abuse. It has also been shown to have minimal toxicity and to be well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 in lab experiments include its specificity for GABA transaminase inhibition, its ability to increase GABA levels in the brain, and its potential therapeutic applications in addiction treatment. The limitations of using 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 in lab experiments include its potential for off-target effects, the need for further studies to determine its safety and efficacy in humans, and the need for further studies to determine its potential for abuse.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109, including further studies to determine its safety and efficacy in humans, studies to determine its potential for abuse, and studies to determine its potential for use in the treatment of other disorders, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosing and administration of 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 for addiction treatment.
Métodos De Síntesis
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 is synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with propylamine, followed by the addition of chloroacetyl chloride and piperidine. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 has been extensively studied for its potential therapeutic applications in addiction treatment. It has been shown to inhibit the activity of the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This results in an increase in GABA levels in the brain, which has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol.
Propiedades
IUPAC Name |
5-chloro-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-2-7-16-8-5-10(6-9-16)15-13(17)11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYBLMZQDZRTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)



![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)



![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)